Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
Overview
Description
“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a chemical compound with the empirical formula C16H36Cl6P2Pd2 . It is used as a catalyst in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Molecular Structure Analysis
The molecular weight of “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is 715.96 . The SMILES string representation of the molecule isCl [Pd+]1 [Cl-] [Pd+] (Cl) [Cl-]1.CC (C) (C)P (Cl)C (C) (C)C.CC (C) (C)P (Cl)C (C) (C)C
. Chemical Reactions Analysis
As a catalyst, “Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is involved in various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.Physical And Chemical Properties Analysis
“Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer” is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Catalytic Applications in Organic Synthesis
Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer and related palladium complexes find extensive use in catalyzing various organic transformations. For instance, the complex is utilized in the palladium-catalyzed dimerization of terminal alkynes under mechanochemical conditions to selectively produce diynes or trans-enynes depending on the catalyst and conditions used (Chen, Regan, & Mack, 2016). Additionally, cyclopalladation of prochiral phosphines has been explored, highlighting the kinetic lability and thermodynamic stability of the corresponding dimeric complexes (Ng et al., 2007). These complexes are significant in understanding the reactivity and catalytic potential of palladium in organic synthesis.
Enhancement of Cross-Coupling Reactions
Palladium complexes with bulky alkylphosphines are pivotal in enhancing the efficiency of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, under mild conditions. The use of water-soluble, sterically demanding alkylphosphines in combination with various palladium salts has improved the activity of catalysts significantly, enabling efficient cross-coupling of aryl bromides in aqueous media (DeVasher, Moore, & Shaughnessy, 2004). Such advancements offer green and sustainable alternatives to traditional organic synthesis methods by reducing the need for organic solvents and facilitating reactions under environmentally benign conditions.
Novel Catalytic Systems for Cross-Coupling
Research into sol-gel entrapped palladium complexes has introduced a novel approach for the recyclable catalysis of cross-coupling reactions. Physically entrapped dichlorobis(triphenylphosphine)palladium(II) within a silica sol-gel matrix has shown efficiency in coupling reactions, highlighting the potential of immobilized catalysts for sustainable and recyclable use in organic synthesis (Talhami et al., 2006).
Application in Asymmetric Synthesis
The exploration of chiral palladacycles for asymmetric hydrophosphination reactions showcases the role of dichloro(chlorodi-T-butylphosphine)palladium(II) dimer and related complexes in enantioselective catalysis. The development and application of enantiomerically pure palladacycles to promote asymmetric reactions underpin the versatility of palladium catalysts in synthesizing chiral molecules, a crucial aspect of pharmaceutical and fine chemical manufacturing (Yap et al., 2014).
properties
IUPAC Name |
ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMSLZDJFGSV-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl6P2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693731 | |
Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer | |
CAS RN |
386706-33-8 | |
Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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